2-chloro-N-(1-phenylethyl)aniline
Overview
Description
2-chloro-N-(1-phenylethyl)aniline is an organic compound with the molecular formula C14H14ClN It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a 1-phenylethyl group, and one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-phenylethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-chloroaniline with 1-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another method involves the reductive amination of 2-chloroacetophenone with aniline in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction is usually performed in an acidic medium to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-phenylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base (e.g., sodium hydroxide) and an appropriate solvent (e.g., ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives.
Scientific Research Applications
2-chloro-N-(1-phenylethyl)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-phenylethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways involved can vary, but they often include binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
2-chloroaniline: A simpler derivative with only a chlorine atom substituted on the benzene ring.
N-(1-phenylethyl)aniline: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.
2-chloro-N-methylaniline: Contains a methyl group instead of a 1-phenylethyl group, affecting its physical and chemical properties.
Uniqueness
2-chloro-N-(1-phenylethyl)aniline is unique due to the presence of both the chlorine atom and the 1-phenylethyl group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Biological Activity
2-Chloro-N-(1-phenylethyl)aniline is an organic compound belonging to the aniline family, characterized by the molecular formula C14H14ClN. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
The structural configuration of this compound includes a chlorine atom attached to a benzene ring and an N-(1-phenylethyl) group. Its synthesis typically involves substitution reactions where the chlorine atom can be replaced by various nucleophiles, leading to diverse derivatives with potentially enhanced biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to various physiological effects, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.
- Receptor Modulation : It can bind to receptors that regulate apoptosis and cell cycle progression.
- Antimicrobial Activity : The presence of the chlorine atom enhances lipophilicity, facilitating membrane penetration and subsequent antimicrobial effects.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 128 µg/mL |
These results indicate that while the compound is more effective against Gram-positive bacteria, it still exhibits moderate activity against yeast infections, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving mitochondrial pathways and reactive oxygen species (ROS) generation.
Case Study: MCF-7 Breast Cancer Cells
- IC50 Value : 25.72 ± 3.95 μM
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, which showed increased early apoptotic cell populations upon treatment with the compound .
In Vivo Studies
In animal models with tumor xenografts, treatment with this compound resulted in significant tumor growth suppression compared to control groups. The observed tumor inhibition rate was approximately 53%, indicating its potential as a candidate for further development in cancer therapy .
Research Findings
Research has focused on optimizing the synthesis and enhancing the biological efficacy of derivatives of this compound. Various substituents have been explored to improve potency and selectivity against specific targets.
Structure-Activity Relationship (SAR)
A study on related compounds revealed that modifications on the phenyl ring significantly affect biological activity. Compounds with halogen substitutions showed increased lipophilicity and improved membrane penetration, correlating with enhanced antimicrobial activity .
Properties
IUPAC Name |
2-chloro-N-(1-phenylethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15/h2-11,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWVSQBMDYXSMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.